
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
Vue d'ensemble
Description
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide exerts its neuroprotective effects through the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide also inhibits the activity of monoamine oxidase B, an enzyme that breaks down dopamine and is implicated in the pathogenesis of Parkinson's disease (Nakamura et al., 2017).
Biochemical and Physiological Effects
In addition to its neuroprotective effects, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, and has been shown to inhibit the proliferation of cancer cells and the replication of viruses such as HIV and HCV (Nakamura et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is also relatively unstable and can degrade over time, which can complicate experiments. Additionally, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known (Nakamura et al., 2017).
Orientations Futures
There are several potential future directions for research on N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide. One area of interest is the development of more stable analogs of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide and its effects on other cellular pathways (Nakamura et al., 2017).
Conclusion
In conclusion, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in neurodegenerative disorders, cancer, and viral infections. While there are still limitations and unknowns regarding its safety and efficacy, N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide represents a promising area of research for the development of new treatments for these conditions.
Applications De Recherche Scientifique
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Research has shown that N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can protect dopaminergic neurons from oxidative stress and prevent the formation of alpha-synuclein aggregates, which are characteristic of Parkinson's disease (Nakamura et al., 2017).
Propriétés
IUPAC Name |
N-methyl-4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-18-17(22)14-11-20-16(13-7-9-19-10-8-13)21-15(14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIHNLNYSGAWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
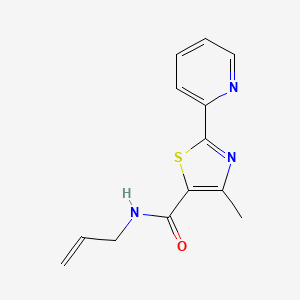


![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)
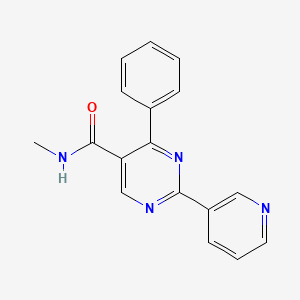
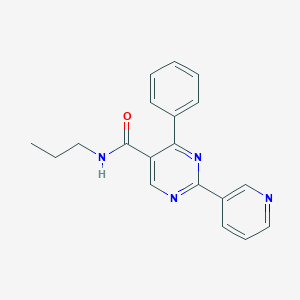
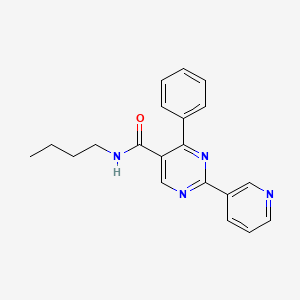
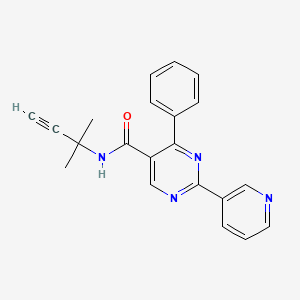
![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)
![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)